An In-depth Technical Guide to 2,5-Difluoro-4-ethoxyphenylboronic Acid for Advanced Synthesis
An In-depth Technical Guide to 2,5-Difluoro-4-ethoxyphenylboronic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, 2,5-Difluoro-4-ethoxyphenylboronic acid has emerged as a particularly valuable reagent. Its trifunctional substitution pattern—two fluorine atoms, an ethoxy group, and a boronic acid moiety—offers a compelling combination of reactivity and modulatory effects.
This guide is structured to provide not just a repository of data, but a cohesive understanding of this reagent's chemical personality. We will delve into its core properties, explore its reactivity with a focus on the renowned Suzuki-Miyaura cross-coupling reaction, and provide actionable protocols grounded in established chemical principles. The causality behind experimental choices will be elucidated, empowering you, the researcher, to not only apply this reagent but to innovate with it.
Section 1: Core Chemical and Physical Properties
2,5-Difluoro-4-ethoxyphenylboronic acid is a white to off-white solid at room temperature. Its structural and physical properties are fundamental to its handling, storage, and reactivity. The presence of two electron-withdrawing fluorine atoms significantly influences the electron density of the phenyl ring and the acidity of the boronic acid group, while the ethoxy group introduces both steric and electronic contributions.
| Property | Value | Source(s) |
| CAS Number | 1452575-83-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BF₂O₃ | [4] |
| Molecular Weight | 201.97 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1][2][5] |
| Melting Point | Data not readily available in public sources. Refer to supplier's Certificate of Analysis. | |
| Solubility | While specific quantitative data is not readily available, phenylboronic acids are generally soluble in ethereal (e.g., THF, Dioxane) and ketonic solvents and exhibit low solubility in hydrocarbons. The use of a co-solvent system such as Dioxane/Water is common for reactions. | [6] |
Storage and Stability:
Proper storage is critical to maintain the integrity of 2,5-Difluoro-4-ethoxyphenylboronic acid. It should be stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4] Boronic acids can be susceptible to protodeboronation, especially under basic conditions, and can form anhydrides (boroxines) upon dehydration.
Section 2: Spectroscopic Characterization
While specific spectra for 2,5-Difluoro-4-ethoxyphenylboronic acid are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds. Researchers should always obtain a Certificate of Analysis with batch-specific spectral data from their supplier for definitive characterization.
Expected Spectroscopic Features:
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 6.5–7.5 ppm, with coupling patterns influenced by the fluorine and ethoxy substituents.
-
The ethoxy group will exhibit a triplet for the methyl protons (CH₃) around δ 1.3–1.5 ppm and a quartet for the methylene protons (OCH₂) around δ 3.9–4.1 ppm.[6]
-
The boronic acid protons (B(OH)₂) will typically appear as a broad singlet in the range of δ 8–10 ppm, and its visibility may depend on the solvent and water content.[6]
-
-
¹³C NMR:
-
The carbon atoms attached to fluorine will show characteristic large one-bond C-F coupling constants. The fluorine substitution will also influence the chemical shifts of the other aromatic carbons through deshielding effects.[6]
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) should confirm the molecular weight, with an expected [M+H]⁺ peak around 202.03 g/mol .[6]
-
Section 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of 2,5-Difluoro-4-ethoxyphenylboronic acid is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Suzuki-Miyaura Couplings with 2,5-Difluoro-4-ethoxyphenylboronic Acid
The electronic nature of fluorinated arylboronic acids necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions, such as protodeboronation.
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos is often effective for coupling with electron-deficient arylboronic acids.[6]
-
Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a superior choice to sodium carbonate (Na₂CO₃) in polar aprotic solvents.[6]
-
Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. A common system is 1,2-dimethoxyethane (DME) and water, often in a 3:1 ratio.[6]
-
Temperature: Elevated temperatures are usually necessary to drive the reaction to completion. A temperature of around 90°C is a good starting point for optimization.[6]
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2,5-Difluoro-4-ethoxyphenylboronic acid. Note: This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,5-Difluoro-4-ethoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos or XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,2-dimethoxyethane (DME)
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2,5-Difluoro-4-ethoxyphenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed DME and degassed water (e.g., in a 3:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2,5-Difluoro-4-ethoxyphenylboronic acid.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Pictograms: GHS07 (Exclamation mark).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2,5-difluoro-4-ethoxyphenyl moiety into bioactive molecules can offer several advantages. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions. The ethoxy group can modulate lipophilicity and provide a vector for further functionalization.
This building block and its analogs have been utilized in the synthesis of compounds with potential therapeutic applications, including:
-
Antitumor Agents: As a key component in the synthesis of novel compounds with antiproliferative activity.
-
Enzyme Inhibitors: The unique electronic and steric properties of the substituted phenyl ring can contribute to enhanced potency and selectivity of enzyme inhibitors.
The ability to readily form biaryl linkages via the Suzuki-Miyaura reaction makes 2,5-Difluoro-4-ethoxyphenylboronic acid a valuable tool for rapidly generating libraries of novel compounds for biological screening.
References
-
BoronPharm. (n.d.). 1452575-83-5 | 2,5-Difluoro-4-ethoxyphenylboronic acid. Retrieved from [Link]
-
Boroncore. (n.d.). 1452575-83-5 | 2,5-Difluoro-4-ethoxyphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous reports on the synthesis of biaryls. Retrieved from [Link]
-
Clent reagents. (n.d.). 2,5-Difluoro-4-ethoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. 2,5-difluoro-4-ethoxyphenylboronic acid; CAS No.: 1452575-83-5 [chemshuttle.com]
- 3. 1452575-83-5 | 2,5-Difluoro-4-ethoxyphenylboronic acid | Boroncore [boroncore.com]
- 4. 1452575-83-5|(4-Ethoxy-2,5-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 2,5-Difluoro-4-ethoxyphenylboronic acid|å æçå°H5 [klamar-reagent.com]
- 6. benchchem.com [benchchem.com]
